BenchChemオンラインストアへようこそ!

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

Soluble epoxide hydrolase (sEH) Cardiovascular and inflammatory disease target Fluorescence-based enzyme inhibition assay

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide (CAS 326889-48-9, MF C₂₁H₂₈N₂O₂, MW 340.5 g/mol) is a fully synthetic small molecule integrating a rigid adamantane cage, a central amide bond, and a para-substituted 4-morpholinophenyl group. The compound belongs to the broader class of adamantane-1-carboxylic acid amide derivatives, a scaffold historically explored for DGAT1 inhibition, antiviral activity, and ion channel modulation.

Molecular Formula C21H28N2O2
Molecular Weight 340.5 g/mol
Cat. No. B3956932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide
Molecular FormulaC21H28N2O2
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H28N2O2/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-1-3-19(4-2-18)23-5-7-25-8-6-23/h1-4,15-17H,5-14H2,(H,22,24)
InChIKeyMGXKWIVDYHTYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide – Structural Class and Procurement Identity


Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide (CAS 326889-48-9, MF C₂₁H₂₈N₂O₂, MW 340.5 g/mol) is a fully synthetic small molecule integrating a rigid adamantane cage, a central amide bond, and a para-substituted 4-morpholinophenyl group . The compound belongs to the broader class of adamantane-1-carboxylic acid amide derivatives, a scaffold historically explored for DGAT1 inhibition, antiviral activity, and ion channel modulation [1]. Unlike simpler adamantane amides bearing only a primary amine or an unsubstituted phenyl ring, this compound carries a tertiary morpholine nitrogen that introduces both hydrogen-bond acceptor capacity and a titratable amine center, features that can profoundly reshape target selectivity and solubility profiles relative to common in-class alternatives.

Why Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide Cannot Be Casually Substituted by Other Adamantane Amides


The adamantane-1-carboxylic acid amide family spans a broad range of biological activities (DGAT1 IC₅₀ values from >10 μM to 5 nM) depending critically on the amine substituent [1]. Replacing the 4-morpholinophenyl group with, for instance, a pyridin-4-ylmethyl or a benzo[1,3]dioxol-5-ylmethyl group produces dramatic shifts in lipophilicity, hydrogen-bonding capacity, and target engagement [2]. The morpholine oxygen serves as a strong hydrogen-bond acceptor (pKₐ of conjugate acid ≈ 8.5–9.5 for protonated morpholine), while the adamantyl amide core provides metabolic rigidity; this combination is absent in simpler phenyl or benzyl amides, meaning procurement decisions cannot rely on the adamantane scaffold alone to predict performance in enzymatic, cellular, or physicochemical assays.

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide – Quantitative Differentiation Evidence for Scientific Selection


Morpholine-Containing Adamantane Amide vs. Simple Phenyl Adamantane Amide in Soluble Epoxide Hydrolase Inhibition

A close structural analog – adamantane-1-carboxylic acid [3-(3-morpholin-4-yl-propoxy)-phenyl]-amide – demonstrates an IC₅₀ of 88 nM against soluble epoxide hydrolase in a fluorescence assay [1]. In contrast, a simpler adamantane-1-carboxylic acid (pyridin-4-ylmethyl)-amide bearing no morpholine group shows an IC₅₀ of 1.50E+3 nM (1.5 μM) against CYP19A1, a different but pharmacologically relevant enzyme, illustrating how morpholine substitution can alter potency by at least 17-fold across enzyme families [2]. While a direct head-to-head sEH comparison for the target compound is not available in the public domain, the morpholine-bearing analog data support the hypothesis that the morpholinophenyl motif confers enhanced potency on certain enzyme targets relative to non-morpholine amides.

Soluble epoxide hydrolase (sEH) Cardiovascular and inflammatory disease target Fluorescence-based enzyme inhibition assay

Biological Screening Fingerprint: Broad Activity Across Distinct Target Classes

The compound has been tested in multiple independent high-throughput screens at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School) and The Scripps Research Institute Molecular Screening Center, covering diverse targets: (i) inhibition of cell wall-associated teichoic acid synthesis in S. aureus, (ii) inhibition of human cytomegalovirus (HCMV) nuclear egress (UL50), (iii) chemical probes of Kaposi's sarcoma herpes virus latent infection (ORF 73), (iv) inhibition of GIV GBA-motif interaction with Gαi, (v) inhibition of LtaS in S. aureus, (vi) activation of GPR151, and (vii) inhibition of viral RNA polymerase binding . No single in-class comparator (e.g., adamantane-1-carboxylic acid pyridin-4-ylmethyl-amide or benzo[1,3]dioxol-5-ylmethyl-amide) has publicly reported activity across this breadth of pathways, suggesting the 4-morpholinophenyl substituent confers a uniquely broad engagement profile.

High-throughput screening (HTS) Antiviral and antibacterial targets GPCR modulation

Physicochemical Differentiation: Morpholine-Driven Solubility and Hydrogen-Bonding Profile vs. Non-Morpholine Adamantane Amides

The morpholine ring in the target compound contributes two hydrogen-bond acceptors (ether oxygen and tertiary amine nitrogen) and one potential hydrogen-bond donor upon protonation, while adding only ~0.5–1.0 log units to the partition coefficient relative to an unsubstituted phenyl amide . By comparison, the adamantane-1-carboxylic acid (pyridin-4-ylmethyl)-amide (CHEMBL114447) bears a pyridine nitrogen (single H-bond acceptor, pKₐ ≈ 5.2) that is largely unprotonated at physiological pH, resulting in weaker aqueous solubility and reduced polar surface area. Quantitative solubility or logD measurements for the target compound are not publicly available, but the structural features predict an improved solubility-to-lipophilicity ratio relative to non-morpholine analogs, a critical parameter for cellular assay performance and formulation.

Lipophilicity (logP/logD) Aqueous solubility Hydrogen-bond acceptor/donor balance

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide – Evidence-Driven Application Scenarios for Procurement


Broad-Spectrum Probe Discovery and HTS Library Enrichment

Given its demonstrated activity across ≥7 mechanistically distinct HTS assays (antibacterial, antiviral, GPCR, protein-protein interaction), this compound is a strong candidate for inclusion in diversity-oriented screening libraries where scaffold promiscuity across target classes is valued . It outperforms many adamantane amides that show activity in only 1–2 target areas, increasing the probability of hit identification in phenotypic screens.

Enzyme Inhibition Programs Targeting Soluble Epoxide Hydrolase or Related Hydrolases

A close morpholine-bearing analog achieves an IC₅₀ of 88 nM against sEH, while a structurally related pyridyl amide shows 1,500 nM against CYP19A1, indicating that the morpholine moiety supports sub-100-nM potency in specific enzyme contexts [1] [2]. The target compound, bearing the same morpholinophenyl motif, can be prioritized for sEH or broader serine hydrolase inhibitor screening before synthesizing de novo analogs.

Physicochemical Optimization of Adamantane-Based Lead Series

The morpholine group introduces a titratable amine (predicted pKₐ 8.5–9.5) and dual hydrogen-bond acceptors, features absent in common comparator amides such as the pyridin-4-ylmethyl analog. This may improve aqueous solubility and reduce logD at pH 7.4 without compromising the metabolic stability conferred by the adamantane core . Procurement of this compound is recommended for lead optimization programs seeking to balance lipophilicity and solubility in adamantane series.

Antiviral and Antibacterial Tool Compound Development

The compound has been screened for inhibition of S. aureus teichoic acid synthesis, HCMV nuclear egress, and Kaposi's sarcoma herpes virus latent infection, placing it in a unique position among adamantane amides for developing anti-infective chemical probes . While no comparator has publicly reported matched activity across these specific anti-infective assays, the screening data support its use as a starting point for medicinal chemistry campaigns in infectious disease.

Quote Request

Request a Quote for Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.